Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride
Overview
Description
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Research
Methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride and its derivatives have been studied for their antiviral properties. Research by Ivachtchenko et al. (2015) explored substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and derivatives, finding significant activity against viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus. Some derivatives showed high efficacy in models of influenza pneumonia in mice, surpassing that of the antiviral Arbidol (Ivachtchenko et al., 2015).
Biochemical Research
Compounds related to this compound have been used in studies involving decarboxylation of pyruvate by thiamine analogs, as described by Yount and Metzler (1959). This research provides insights into biochemical processes and the interaction of various compounds with enzymes (Yount & Metzler, 1959).
Epigenetic Research
The role of certain chemical compounds in DNA modification has been a significant area of research. Tahiliani et al. (2009) discovered that TET1 protein can convert 5-methylcytosine into 5-hydroxymethylcytosine in DNA, suggesting potential roles in epigenetic regulation (Tahiliani et al., 2009).
Chemical Synthesis and Applications
Compounds similar to this compound have been synthesized for various applications, including in the dye industry. Jia Zhi (2002) reported the synthesis of aminomethyl Tobias, used as an intermediate in manufacturing reactive azo dyes and dyeing auxiliaries (Jia Zhi, 2002).
Electrosynthesis
Konarev et al. (2007) investigated the electrosynthesis of related compounds, studying the electroreduction of methyl 5-nitro-4-oxopentanate to synthesize 5-amino-4-oxopentanoic acid hydrochloride. This research contributes to understanding the electrochemical processes involved in synthesizing complex organic compounds (Konarev, Lukyanets, & Negrimovskii, 2007).
Antimalarial Research
Werbel et al. (1986) studied the synthesis and antimalarial activity of a series of compounds, including those related to this compound. These compounds showed activity against Plasmodium berghei in mice and had potential for clinical trials in humans (Werbel et al., 1986).
Properties
IUPAC Name |
methyl 5-(aminomethyl)-2-chlorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCZOTOWWCOGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735145 | |
Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90942-47-5 | |
Record name | Methyl 5-(aminomethyl)-2-chlorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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